L-659877

Tachykinin receptor pharmacology NK2 receptor binding Radioligand displacement

L-659877 is a synthetic cyclic hexapeptide NK2 antagonist with high binding affinity (pIC₅₀ 8.0) and selectivity. It offers 12.6-fold higher affinity vs. L-659837 and 25-fold greater functional potency, enabling precise receptor blockade with minimal cross-reactivity. Ideal for reproducible SAR and bioassay studies.

Molecular Formula C38H50N8O7S
Molecular Weight 762.9 g/mol
CAS No. 125989-12-0
Cat. No. B1673830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-659877
CAS125989-12-0
SynonymsL 659,877;  L-659,877;  L659,877;  L-659877;  L 659877;  L659877;  Cyclo(Gln-Trp-Phe-Gly-Leu-Met); 
Molecular FormulaC38H50N8O7S
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC
InChIInChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31?/m0/s1
InChIKeyHOUZPIDCIQWWLS-FGHIVKBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) for Research Procurement: Core Identity and NK2 Receptor Antagonism


Cyclo(Gln-Trp-Phe-Gly-Leu-Met), also designated L-659877 (CAS: 125989-12-0), is a synthetic cyclic hexapeptide that functions as a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor [1]. It is composed of the amino acid sequence Gln-Trp-Phe-Gly-Leu-Met and has a molecular formula of C₃₈H₅₀N₈O₇S with a molecular weight of 762.9 g/mol [2]. The compound was first described in the early 1990s as one of the most selective peptide-based NK2 antagonists available, distinguishing it from earlier generation peptide antagonists that often exhibited broader receptor cross-reactivity [1]. Its cyclic backbone confers conformational constraint that is critical for its receptor selectivity and biological activity [3].

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877): Why In-Class NK2 Antagonists Cannot Be Readily Interchanged


NK2 receptor antagonists are not a homogeneous class; structural variations among peptide-based antagonists profoundly impact receptor binding affinity, functional antagonism potency, and selectivity profiles across species and tissue types. Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) demonstrates a specific combination of high NK2 binding affinity (pIC₅₀ 8.0) and functional antagonism (pKB 8.1) that is not replicated by its closest structural analog L-659837, which differs by only a single backbone modification yet exhibits ~10-fold lower potency [1]. Furthermore, the species-dependent pharmacological profile of L-659877 diverges sharply from non-peptide antagonists like SR 48968, with L-659877 showing markedly greater potency in rodent NK2 receptor preparations [2]. These compound-specific attributes mean that substituting another NK2 antagonist—even one from the same peptide series—will yield quantitatively different experimental outcomes, compromising data reproducibility and interpretation. The quantitative evidence below establishes precisely where L-659877 diverges from comparator compounds, enabling informed procurement decisions.

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Superior NK2 Receptor Binding Affinity Relative to Closest Peptide Analog L-659837

In a direct head-to-head radioligand binding comparison using [¹²⁵I]iodohistidyl neurokinin A in hamster urinary bladder membranes (a tissue enriched in NK2 receptors), cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) displaced NK2 binding with a pIC₅₀ of 8.0, whereas the closely related lactam-containing analog L-659837 (cyclo(GlnTrpPhe(R)Gly[ANC-2]LeuMet)) exhibited a pIC₅₀ of 6.9 [1].

Tachykinin receptor pharmacology NK2 receptor binding Radioligand displacement

Enhanced Functional Antagonism of NK2-Mediated Contractile Responses Versus L-659837

In functional pharmacological assays measuring antagonism of eledoisin-induced contractions in the rat vas deferens (a standard NK2 receptor bioassay), cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) exhibited a pKB of 8.1, compared to a pKB of 6.7 for L-659837 [1]. Both compounds acted as competitive antagonists.

Functional pharmacology NK2 receptor antagonism Rat vas deferens bioassay

Distinct Species-Dependent Pharmacological Profile Compared to Non-Peptide Antagonist SR 48968

Comparative pharmacological profiling across multiple isolated tissue preparations revealed that L-659877 is distinctly more potent on rodent NK2 receptor preparations (hamster trachea and rat vas deferens) than on rabbit tissues, whereas the non-peptide antagonist SR 48968 displays the opposite profile, being approximately 10-fold more potent in rabbit pulmonary artery and bronchus than in hamster trachea or rat vas deferens [1]. The pA₂ values for SR 48968 range from 8.3 to 9.6 across preparations, with highest potency in rabbit tissues [1].

Species selectivity NK2 receptor subtypes Tissue-specific pharmacology

Demonstrated NK2 Receptor Selectivity with Minimal NK1/NK3 Cross-Reactivity

In functional pharmacological assays using guinea-pig ileum (NK1) and rat portal vein (NK3), L-659877 produced only weak or negligible blockade of NK1- and NK3-mediated responses at concentrations that fully antagonize NK2 receptors [1]. The original characterization study explicitly notes that responses in the NK1 and NK3 pharmacological assays 'were blocked only weakly, if at all' [1]. This selectivity profile positions L-659877 among the most selective NK2 antagonists described at the time of its discovery [1].

Receptor selectivity NK1 receptor NK3 receptor Off-target activity

Structurally Defined Solution Conformation with Two β-Turn Motifs

Comprehensive NMR and molecular dynamics analysis of cyclo[Gln-Trp-Phe-Gly-Leu-Met] in solution identified two distinct β-turn motifs: one centered around Trp-2–Phe-3 and another around Leu-5–Met-6 [1]. The study employed 2D-HOHAHA and 2D-ROESY techniques to assign all proton resonances and derive through-space distance constraints, which were then used in restrained molecular dynamics simulations to generate a conformational ensemble consistent with the experimental data [1]. The conformation of this peptide was also compared with the non-peptide NK-2 antagonist SR-48968 [1].

Peptide conformation NMR spectroscopy Structure-activity relationship Molecular dynamics

Established Utility as a Reference Compound for Collision-Induced Dissociation Studies of Cyclic Peptides

L-659877 has been employed as a model compound in a series of experiments investigating the chemical properties and structural changes of peptide fragments during collision-induced dissociation (CID) . Specifically, it has been used to study the structural evolution of b-fragment ions of varying lengths under CID conditions .

Mass spectrometry Collision-induced dissociation Peptide fragmentation Analytical chemistry

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659877) Optimal Application Scenarios: Where Evidence Supports Prioritized Procurement


NK2 Receptor Radioligand Binding Assays in Hamster or Rat Tissue Preparations

Based on the demonstrated pIC₅₀ of 8.0 in hamster urinary bladder membranes [1], L-659877 is the preferred peptide antagonist for NK2 receptor binding studies requiring high-affinity displacement. Its 12.6-fold higher binding affinity versus L-659837 [1] reduces compound consumption and improves assay sensitivity.

Functional Ex Vivo Studies of NK2-Mediated Smooth Muscle Contraction in Rodent Tissues

The pKB of 8.1 for antagonism of eledoisin-induced contractions in rat vas deferens [1] establishes L-659877 as a highly potent functional antagonist in rodent NK2 receptor bioassays. Its 25-fold greater functional potency versus L-659837 [1] enables complete receptor blockade at lower concentrations, minimizing potential off-target effects.

Experiments Requiring Clean NK2 Receptor Pharmacology Without NK1/NK3 Interference

L-659877 exhibits negligible antagonism at NK1 and NK3 receptors at concentrations effective for NK2 blockade [1], making it suitable for studies where NK2-specific effects must be isolated from broader tachykinin receptor signaling. This selectivity profile is superior to earlier-generation peptide antagonists that exhibited cross-reactivity.

Structure-Activity Relationship Studies of Cyclic Peptide NK2 Antagonists

The comprehensive NMR-derived conformational characterization of L-659877, including the identification of two β-turn motifs (Trp-2–Phe-3 and Leu-5–Met-6) [1], provides a robust structural reference for SAR studies. Researchers designing novel NK2 antagonists can use this well-defined conformation as a template for rational modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-659877

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.